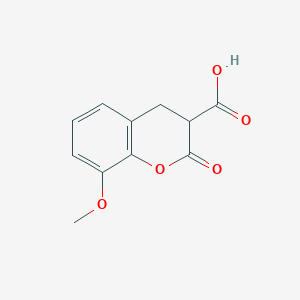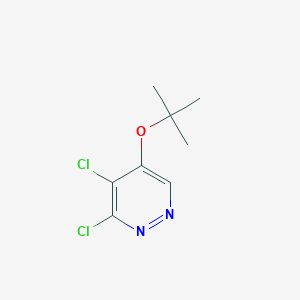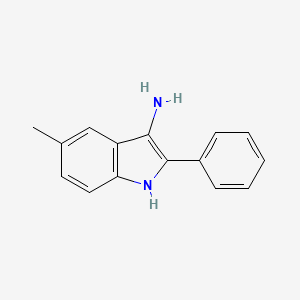![molecular formula C11H17NO4 B11882185 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid CAS No. 801205-46-9](/img/structure/B11882185.png)
3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[45]decane-4-carboxylic acid is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid can be achieved through a multi-step process. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires a base such as sodium hydride and is conducted in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the oxygen and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
CAS No. |
801205-46-9 |
|---|---|
Molecular Formula |
C11H17NO4 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3,8-dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-7-8(9(13)14)11(16-10(7)15)3-5-12(2)6-4-11/h7-8H,3-6H2,1-2H3,(H,13,14) |
InChI Key |
IJRIVBGOBYWUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2(CCN(CC2)C)OC1=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-methyl-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B11882105.png)

![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)








![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)

![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
